2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde
Description
2-(2-Propyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic compound featuring a benzaldehyde moiety linked to a 2-propyl-substituted imidazole ring. The aldehyde group at the para position of the benzene ring enhances its reactivity, making it a versatile precursor for synthesizing Schiff bases, coordination complexes, or pharmacologically active derivatives.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(2-propylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C13H14N2O/c1-2-5-13-14-8-9-15(13)12-7-4-3-6-11(12)10-16/h3-4,6-10H,2,5H2,1H3 |
InChI Key |
XPXCDSXRMGYWQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1C2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The imidazole ring is then substituted with a propyl group at the 2-position using appropriate alkylating agents under controlled conditions.
Aldehyde Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides under basic conditions.
Major Products:
Oxidation: 2-(2-Propyl-1h-imidazol-1-yl)benzoic acid.
Reduction: 2-(2-Propyl-1h-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-Propyl-1h-imidazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, modulating their function.
Comparison with Similar Compounds
Key Observations :
- Planarity : The imidazole core in the target compound and ’s derivative is planar, but dihedral angles with substituents (e.g., 77.34° for nitrobenzene in ) influence packing and reactivity.
- Electronic Properties : Electron-withdrawing groups (e.g., nitro in ) reduce imidazole’s electron density, whereas alkyl groups (propyl) donate electrons, altering reactivity in catalysis or coordination .
Challenges :
- Substituent sensitivity: Methoxy groups (as in ) may hinder imidazole formation due to steric or electronic effects, leading to unreacted starting materials.
- Oxidation control: Aldehyde groups (as in ) are prone to oxidation, requiring careful handling to avoid side reactions.
Physicochemical and Reactivity Profiles
Reactivity Insights :
- The aldehyde group in the target compound and enables Schiff base formation or metal coordination, useful in ligand design.
Crystallographic and Spectroscopic Data
- Crystal Packing : The target compound’s propyl chain may introduce torsional flexibility, contrasting with the rigid conjugated systems in (planar pyridylvinyl) and (intramolecular H-bonding).
- Spectroscopy : IR and NMR data for related compounds (e.g., ) confirm functional group integrity. For example, aldehyde protons in resonate at δ 10.0–10.5 ppm, while imidazole C–H stretches appear near 3100 cm⁻¹ in IR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
